molecular formula C9H9Cl2NO2 B156093 Dichlormate CAS No. 1966-58-1

Dichlormate

Cat. No. B156093
CAS RN: 1966-58-1
M. Wt: 234.08 g/mol
InChI Key: DSVOTYIOPGIVPP-UHFFFAOYSA-N
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Description

Dichlormate is a carbamate pesticide derived from carbamic acid . It is used widely in homes, gardens, and agriculture . The first carbamate, carbaryl, was introduced in 1956 and has been used more than all other carbamates combined . Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps .


Synthesis Analysis

Dichlormate has been synthesized by the hydrothermal method . Highly stable DUT-52 materials were synthesized and well-characterized by X-ray diffraction, thermogravimetric analysis, scanning electron microscopy, and X-ray photoelectron spectroscopy (XPS) .


Molecular Structure Analysis

The molecular formula of Dichlormate is C9H9Cl2NO2 . The IUPAC name is (3,4-dichlorophenyl)methyl N -methylcarbamate . The InChI is InChI=1S/C9H9Cl2NO2/c1-12-9 (13)14-5-6-2-3-7 (10)8 (11)4-6/h2-4H,5H2,1H3, (H,12,13) .


Chemical Reactions Analysis

Dichlormate is involved in an equilibrium between chromate (VI), dichromate (VI), and hydrogen ions . The addition of acid encourages the equilibrium towards the right, producing more orange-colored dichromate (VI) ions . The addition of hydroxide ions causes the concentration of hydrogen ions to decrease, bringing the equilibrium back to the left-hand side, regenerating yellow chromate (VI) ions .


Physical And Chemical Properties Analysis

Dichlormate has a molecular weight of 234.08 g/mol . The density of Dichlormate is 1.3±0.1 g/cm³ . The boiling point is 351.3±32.0 °C at 760 mmHg . The flash point is 166.2±25.1 °C .

Scientific Research Applications

Agriculture: Pesticide Formulation

Dichlormate has been utilized in agriculture primarily as a pesticide. Its efficacy in controlling pests on crops is notable due to its active ingredient properties. It disrupts the nervous system of insects, leading to their elimination . However, the environmental impact of such chemicals is a growing concern, with studies indicating potential risks to soil microorganisms and water quality .

Medicine: Therapeutic Agent Synthesis

In the medical field, Dichlormate derivatives have been explored for their potential use in synthesizing therapeutic agents. While direct applications in medicine are not well-documented, the chemical’s properties may contribute to the development of novel drugs, especially when combined with other compounds .

Environmental Science: Pollution Remediation

Dichlormate’s role in environmental science includes its potential use in pollution remediation. Research suggests that certain chemical compounds can aid in the degradation of pollutants, although Dichlormate’s specific applications in this area require further exploration .

Material Science: Advanced Material Development

In material science, Dichlormate may contribute to the development of advanced materials. Its chemical structure could be valuable in creating new composites or enhancing existing materials’ properties. Deep learning methods in materials science have shown promise in predicting such applications .

Biotechnology: Enzyme Inhibition

Dichlormate has been studied for its enzyme inhibition properties, particularly in the synthesis of carotenoids. This application is significant in biotechnology research, where enzyme activity modulation is crucial for various processes .

Industrial Processes: Chemical Manufacturing

In industrial processes, Dichlormate is used as a reference standard in analytical testing, particularly within the food and beverage sector. Its role in ensuring the quality and safety of products is critical .

Safety and Hazards

Dichlormate may intensify fire; it is an oxidizer . It is fatal if swallowed, harmful in contact with skin, and harmful if inhaled . It causes severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause genetic defects and may cause cancer .

properties

IUPAC Name

(3,4-dichlorophenyl)methyl N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-12-9(13)14-5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVOTYIOPGIVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041853
Record name Dichlormate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlormate

CAS RN

1966-58-1
Record name Dichlormate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1966-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlormate [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlormate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dichlorobenzyl methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.195
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Record name DICHLORMATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of 3,4-dichlorobenzyl methylcarbamate (dichlormate) as a herbicide?

A1: Dichlormate functions as a herbicide by disrupting carotenoid biosynthesis in plants. [, , , ] This disruption leads to the accumulation of specific carotenoid precursors, namely phytoene, phytofluene, ζ-carotene, neurosporene, and β-zeacarotene. [] Without sufficient carotenoids, chlorophyll becomes susceptible to photodestruction, ultimately leading to chlorosis and plant death. [, ]

Q2: Are there other herbicides that share a similar mechanism of action with dichlormate?

A2: Yes, amitrole (3-amino-s-triazole) and pyriclor (2,3,5-trichloro-4-pyridinol) also inhibit carotenoid synthesis, albeit with different accumulation patterns of carotenoid precursors. [, ] Additionally, diflufenican affects an earlier stage of carotenoid biosynthesis, leading to the accumulation of phytoene and phytofluene. []

Q3: Are there variations in the carotenoid precursors that accumulate in different plant species treated with dichlormate?

A5: Yes, studies comparing carotenoid profiles in dichlormate-treated carrot cell cultures and barley seedlings revealed differences in the accumulated precursors. These differences likely stem from variations in the carotenoid biosynthesis pathways and enzyme activities among plant species. []

Q4: What is the chemical formula and molecular weight of dichlormate?

A4: Unfortunately, the provided research abstracts do not provide the chemical formula and molecular weight of dichlormate. This information would require referencing additional resources like chemical databases or the compound's safety data sheet.

Q5: Beyond its herbicidal action, are there other known applications of dichlormate?

A5: The provided research abstracts primarily focus on dichlormate's role as a herbicide. Further investigation into chemical literature and patent databases would be necessary to uncover potential alternative applications of this compound.

Q6: What are the long-term environmental impacts of dichlormate use?

A6: The provided abstracts do not delve into the long-term environmental impact of dichlormate. Assessing its persistence in the environment, potential for bioaccumulation, and effects on non-target organisms would require further ecological and toxicological studies.

Q7: What are the implications of the observed differences in dichlormate's efficacy across various studies?

A10: The variability in dichlormate's performance highlights the importance of considering factors like weed spectrum, application timing, soil type, and environmental conditions when selecting an appropriate weed management strategy. [, , , , , , ] Consulting local agricultural extension resources and conducting field trials can help determine the most effective and sustainable weed control approach for specific farming systems.

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